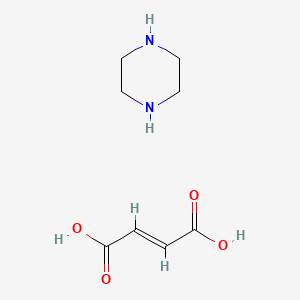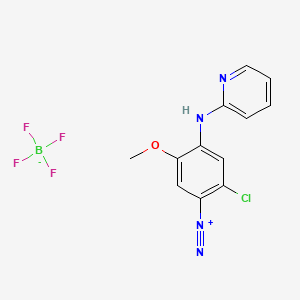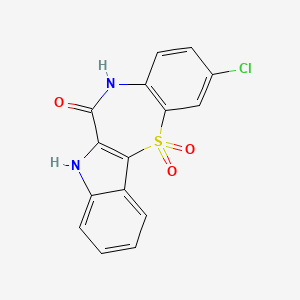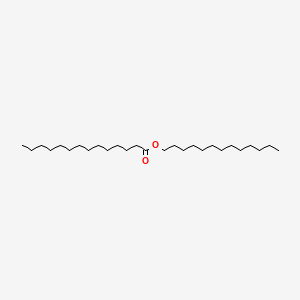
1,1,3,3-Tetrachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachlorobutane is an organic compound with the molecular formula C4H6Cl4 It is a chlorinated derivative of butane, where four hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrachlorobutane can be synthesized through the chlorination of butane or its derivatives. One common method involves the reaction of butane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of butane and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or amines. These reactions are typically carried out in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted butanes depending on the nucleophile used.
Reduction: Products include less chlorinated butanes.
Oxidation: Products include more complex chlorinated compounds or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrachlorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack, leading to substitution reactions. In biological systems, its mechanism of action is less well understood but is believed to involve interactions with cellular components and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,3-Tetrachlorobutane
- 1,1,1,3-Tetrachlorobutane
- 1,2,3,4-Tetrachlorobutane
Comparison
1,1,3,3-Tetrachlorobutane is unique due to the specific positioning of chlorine atoms on the butane backbone. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1,2,3,3-Tetrachlorobutane has a different reactivity profile due to the different arrangement of chlorine atoms. Similarly, 1,1,1,3-Tetrachlorobutane and 1,2,3,4-Tetrachlorobutane have distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
39185-82-5 |
|---|---|
Molekularformel |
C4H6Cl4 |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
1,1,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
InChI-Schlüssel |
NGAUWAOLBDDRKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


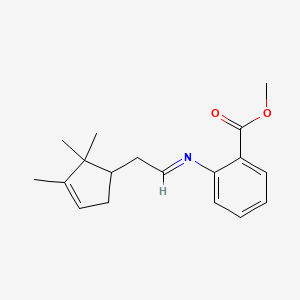


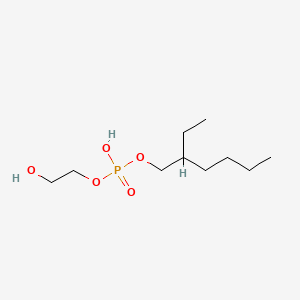

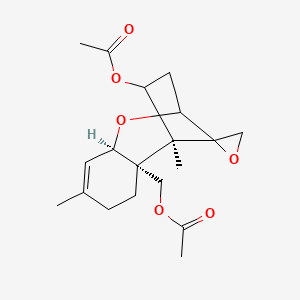
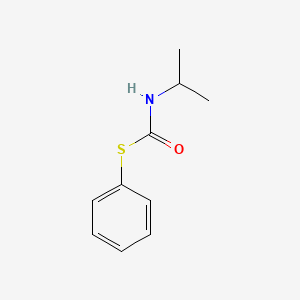
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
